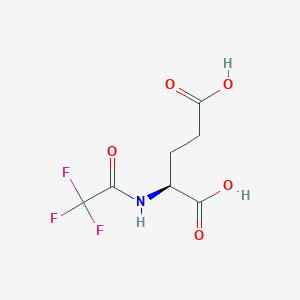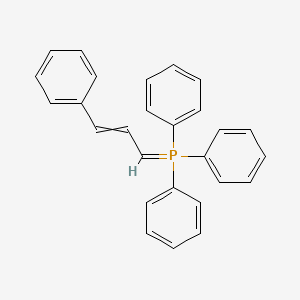
Phosphorane, triphenyl(3-phenyl-2-propenylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- is an organophosphorus compound that belongs to the class of phosphoranes. These compounds are characterized by the presence of a phosphorus atom bonded to five substituents, forming a trigonal bipyramidal structure. Phosphorane, triphenyl(3-phenyl-2-propenylidene)- is particularly notable for its role in the Wittig reaction, a widely used method in organic synthesis for the preparation of alkenes from aldehydes and ketones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- can be synthesized through the reaction of triphenylphosphine with an appropriate alkyl halide, followed by deprotonation with a strong base such as butyllithium . The general synthetic route involves the following steps:
Formation of Phosphonium Salt: Triphenylphosphine reacts with an alkyl halide to form a phosphonium salt.
Deprotonation: The phosphonium salt is then deprotonated using a strong base to yield the phosphorane.
Industrial Production Methods
Industrial production of phosphoranes typically involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- primarily undergoes the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes . This reaction is highly valued in organic synthesis due to its ability to form carbon-carbon double bonds with high selectivity.
Common Reagents and Conditions
Reagents: Aldehydes or ketones, triphenylphosphine, strong bases (e.g., butyllithium).
Major Products
The major products of the Wittig reaction involving phosphorane, triphenyl(3-phenyl-2-propenylidene)- are alkenes and triphenylphosphine oxide .
Wissenschaftliche Forschungsanwendungen
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- has a wide range of applications in scientific research:
Organic Synthesis: Used extensively in the synthesis of complex organic molecules, particularly in the formation of alkenes.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of polymer-supported phosphines and other advanced materials.
Wirkmechanismus
The mechanism of action of phosphorane, triphenyl(3-phenyl-2-propenylidene)- in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of an oxaphosphetane intermediate, which then decomposes to yield the desired alkene and triphenylphosphine oxide . The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide .
Vergleich Mit ähnlichen Verbindungen
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- can be compared with other phosphoranes such as:
Methylenetriphenylphosphorane: Similar in structure but with a methylene group instead of the 3-phenyl-2-propenylidene group.
Ethylidenetriphenylphosphorane: Contains an ethylidene group, used in similar Wittig reactions but with different reactivity and selectivity profiles.
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- is unique due to its specific substituent, which can influence the reactivity and selectivity of the Wittig reaction, making it suitable for the synthesis of specific alkenes .
Eigenschaften
CAS-Nummer |
41429-69-0 |
|---|---|
Molekularformel |
C27H23P |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
cinnamylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C27H23P/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27/h1-23H |
InChI-Schlüssel |
QXPUWZZNZFHMSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



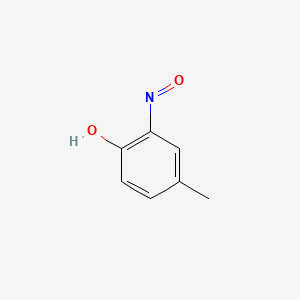
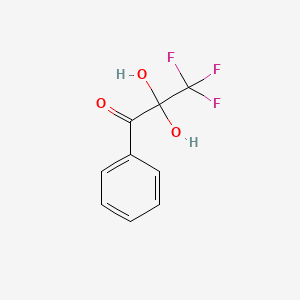
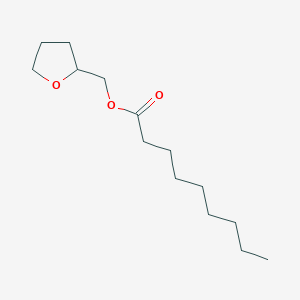
![Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane](/img/structure/B14672579.png)
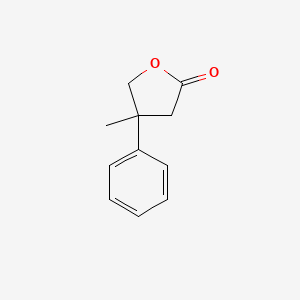


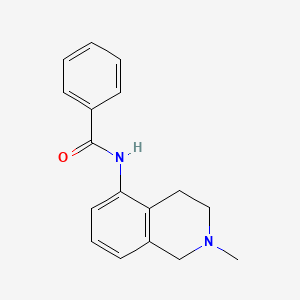
![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)
